molecular formula C10H2F12O4S B3093512 strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate CAS No. 1245785-21-0

strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

Cat. No.: B3093512
CAS No.: 1245785-21-0
M. Wt: 501.7 g/mol
InChI Key: KEVXBFHXVKDJRZ-UHFFFAOYSA-L
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Description

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a chemical compound with the molecular formula C10H2F12O4Sr and a molecular weight of 501.72 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, solvents like tetrahydrofuran, and other organic ligands . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate involves its interaction with molecular targets through its hexafluoro-4-oxopent-2-en-2-olate ligand . This ligand can coordinate with various metal ions, influencing the compound’s reactivity and stability. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate can be compared with similar compounds such as:

These compounds share similar hexafluoro-4-oxopent-2-en-2-olate ligands but differ in their metal centers and specific applications

Properties

IUPAC Name

strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Sr/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVXBFHXVKDJRZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sr+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F12O4Sr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Reactant of Route 2
Reactant of Route 2
strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Reactant of Route 3
strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

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